methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure and has been studied for its potential as a selective discoidin domain receptor 1 (DDR1) inhibitor.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another similar compound with potential antiviral activity.
Uniqueness
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structural features and the presence of both amino and ester functional groups.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4,12H2,1H3 |
InChI Key |
SSUOSHQTTPAXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.